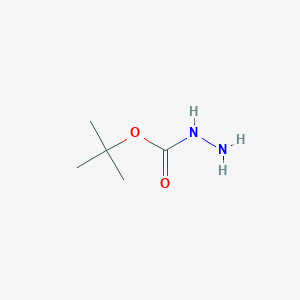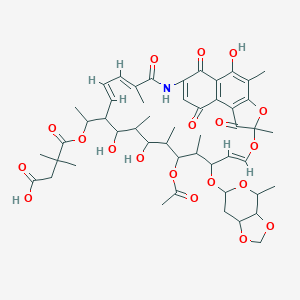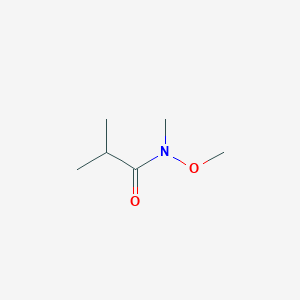![molecular formula C7H7N3O2 B045849 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 118600-53-6](/img/structure/B45849.png)
5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a compound of interest in the field of organic chemistry, known for its distinct molecular structure and potential for various chemical reactions and applications. Research has focused on its synthesis, molecular structure, and the detailed study of its chemical and physical properties.
Synthesis Analysis
The synthesis of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives involves multi-step chemical reactions, including nitration, reduction, and cyclization processes. One approach describes the synthesis through a two-step reaction from commercially available reagents, highlighting methods to achieve high yields and purity (Ma et al., 2018).
Molecular Structure Analysis
Detailed structural analysis is provided through spectroscopic and crystallographic methods, revealing intra- and inter-molecular hydrogen bonding, conformation, and the impact of substituents on the molecule's vibrational characteristics. Studies have used DFT quantum chemical calculations to discuss optimized structures and vibrational spectra (Michalski et al., 2013).
Chemical Reactions and Properties
Research into the chemical reactivity of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine reveals its potential to undergo various reactions, including nitration and cycloaddition, leading to the formation of novel compounds. Notably, the nitration process and its conditions significantly influence the product yield and specificity (Smolyar et al., 2007).
Physical Properties Analysis
The physical properties, including density, thermal stability, and crystal structure, have been characterized for derivatives of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. These studies provide insight into the material's suitability for various applications, highlighting its high density and specific crystallographic parameters (Ma et al., 2018).
Chemical Properties Analysis
Investigations into the chemical properties of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives include studies on their anion binding capabilities and color-change signaling upon deprotonation. These chemical behaviors are crucial for understanding the compound's reactivity and potential as a functional material (Camiolo et al., 2003).
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmaceutical Research
Compounds featuring the pyrrolopyridine core, such as "5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine," are crucial in medicinal chemistry due to their bioactivity. For instance, pyrrolidine derivatives, including pyrrolizines and pyrrolidine-2,5-diones, are explored for their pharmacological potential, showing target selectivity and varied biological profiles, including antiviral and anticancer activities. Such compounds' structure-activity relationship (SAR) analysis helps in designing new drugs with improved efficacy and reduced toxicity (Li Petri et al., 2021).
Catalysis and Material Science
The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds highlights the versatility of nitrogen-containing heterocycles in chemical synthesis. These catalysts, including metal, ionic, and nanocatalysts, enable the efficient production of compounds with complex structures, demonstrating the pivotal role of such scaffolds in developing new materials and catalysts (Parmar et al., 2023).
Chemosensing and Environmental Applications
Pyridine derivatives exhibit significant potential in chemosensing, highlighting their ability to detect various ions and neutral species. Their high affinity for specific analytes makes them excellent candidates for developing sensitive and selective sensors for environmental and biological applications. This versatility underscores the broader applicability of "5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine" in detecting and quantifying chemical species (Abu-Taweel et al., 2022).
Corrosion Inhibition
Quinoline derivatives, closely related to pyrrolopyridines, have been extensively studied for their anticorrosive properties. These compounds form stable chelating complexes with metal surfaces, offering protection against corrosion. This application is particularly relevant in industrial settings, where corrosion resistance is crucial for maintaining the integrity of metal structures and machinery (Verma et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h3-4H,1-2H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICYBHIQELUVBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558259 |
Source


|
| Record name | 5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
118600-53-6 |
Source


|
| Record name | 5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide](/img/structure/B45771.png)











